molecular formula C14H11NO B3119199 4-(2-Methylphenoxy)benzonitrile CAS No. 24789-50-2

4-(2-Methylphenoxy)benzonitrile

Cat. No. B3119199
CAS RN: 24789-50-2
M. Wt: 209.24 g/mol
InChI Key: SUKWZPMMFFMGGH-UHFFFAOYSA-N
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Description

4-(2-Methylphenoxy)benzonitrile is a chemical compound with the CAS Number: 24789-50-2. It has a molecular weight of 209.25 and its IUPAC name is 4-(2-methylphenoxy)benzonitrile .


Molecular Structure Analysis

The linear formula for 4-(2-Methylphenoxy)benzonitrile is C14H11NO . The InChI code is 1S/C14H11NO/c1-11-4-2-3-5-14(11)16-13-8-6-12(10-15)7-9-13/h2-9H,1H3 .

Scientific Research Applications

  • Chemical Synthesis and Material Applications :

    • A study by Che Ming-ming (2012) discusses the synthesis of a compound related to 4-(2-Methylphenoxy)benzonitrile, focusing on the etherification and reduction processes. This research is significant for material science and organic chemistry applications (Che Ming-ming, 2012).
    • A. Yazıcı et al. (2015) synthesized derivatives related to 4-(2-Methylphenoxy)benzonitrile for potential applications in gas sensing. This research contributes to the development of sensitive materials for environmental monitoring (Yazıcı et al., 2015).
  • Pharmaceutical and Biological Research :

    • In the field of medicinal chemistry, J. Li et al. (2008) researched a derivative of benzonitrile, focusing on its application as a nonsteroidal androgen receptor antagonist for dermatological indications. This study contributes to the development of new therapeutic agents (Li et al., 2008).
    • Xin-bei Jiang et al. (2020) worked on benzonitrile derivatives as inhibitors of HCV, showcasing the potential of such compounds in antiviral therapy. This is a significant contribution to the treatment of viral infections (Jiang et al., 2020).
  • Environmental and Agricultural Research :

    • M. Holtze et al. (2008) studied the microbial degradation of benzonitrile herbicides, which is important for understanding the environmental impact and degradation pathways of these chemicals in agriculture (Holtze et al., 2008).
    • The research by J. Czarny et al. (2019) evaluated the effect of herbicidal ionic liquids, including 4-chloro-2-methylphenoxy derivatives, on microbial communities in anaerobic digesters. This study is crucial for assessing the environmental safety of such herbicides (Czarny et al., 2019).
  • Material Degradation and Corrosion Studies :

    • A. Chaouiki et al. (2018) investigated the use of benzonitrile derivatives as corrosion inhibitors for mild steel in acid media. This is relevant for industrial applications where corrosion resistance is crucial (Chaouiki et al., 2018).

Safety and Hazards

The safety data sheet for a related compound, benzonitrile, indicates that it is a combustible liquid and is harmful if swallowed or in contact with skin . It is recommended to wear protective gloves, clothing, and eye/face protection when handling this compound .

properties

IUPAC Name

4-(2-methylphenoxy)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO/c1-11-4-2-3-5-14(11)16-13-8-6-12(10-15)7-9-13/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUKWZPMMFFMGGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701304945
Record name 4-(2-Methylphenoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701304945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Methylphenoxy)benzonitrile

CAS RN

24789-50-2
Record name 4-(2-Methylphenoxy)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24789-50-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-Methylphenoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701304945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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